molecular formula C16H24N2OS B5531034 N-(cyclopropylmethyl)-N'-(4-ethoxyphenyl)-N-propylthiourea

N-(cyclopropylmethyl)-N'-(4-ethoxyphenyl)-N-propylthiourea

Cat. No. B5531034
M. Wt: 292.4 g/mol
InChI Key: PFWFIPHXAPOXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-(cyclopropylmethyl)-N'-(4-ethoxyphenyl)-N-propylthiourea involves intricate chemical processes. A study by (Davies et al., 1996) discusses the rhodium-catalyzed decomposition of vinyldiazomethanes, a process that can be related to the synthesis of functionalized cyclopropanes, which are integral to the structure of N-(cyclopropylmethyl)-N'-(4-ethoxyphenyl)-N-propylthiourea.

Molecular Structure Analysis

The molecular structure of N-(cyclopropylmethyl)-N'-(4-ethoxyphenyl)-N-propylthiourea has been analyzed using various techniques like single crystal X-ray diffraction. (Su et al., 2006) and (Al-Abdullah et al., 2014) present studies on related compounds, highlighting the importance of hydrogen bonding and molecular geometry in thiourea derivatives.

Chemical Reactions and Properties

The reactivity of N-(cyclopropylmethyl)-N'-(4-ethoxyphenyl)-N-propylthiourea is determined by its functional groups. Studies like those by (Howson et al., 1988) and (Li et al., 1992) explore the reactivity of similar compounds, providing insights into potential chemical reactions involving thioureas.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of N-(cyclopropylmethyl)-N'-(4-ethoxyphenyl)-N-propylthiourea, are crucial for its application in research. Research on similar compounds by (Xie et al., 2004) and (Thalluri et al., 2014) delve into these aspects, examining the stability and behavior of similar compounds under various conditions.

Chemical Properties Analysis

The chemical properties of N-(cyclopropylmethyl)-N'-(4-ethoxyphenyl)-N-propylthiourea, including its reactivity, interaction with other substances, and potential for chemical modification, are central to its use in research. Studies such as those by (Schmidhammer et al., 1989) and (Smith et al., 2013) offer valuable information on the chemical behavior of similar compounds.

properties

IUPAC Name

1-(cyclopropylmethyl)-3-(4-ethoxyphenyl)-1-propylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c1-3-11-18(12-13-5-6-13)16(20)17-14-7-9-15(10-8-14)19-4-2/h7-10,13H,3-6,11-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWFIPHXAPOXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)C(=S)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-3-(4-ethoxyphenyl)-1-propylthiourea

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